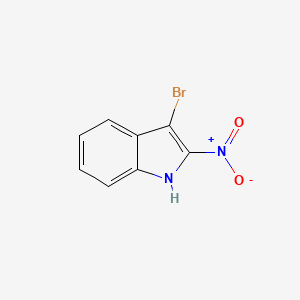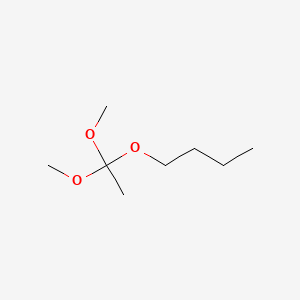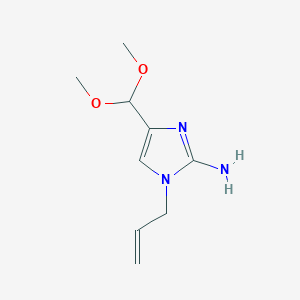
(R)-8-Amino-6-(1-aminoethyl)-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile is a chiral organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with amino groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of a suitable precursor, such as 8-nitro-2-naphthonitrile, using chiral amine donors and reducing agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic effects .
Comparación Con Compuestos Similares
®-3-Amino-1-butanol: Another chiral amine used in asymmetric synthesis.
®-Omega-Transaminase: An enzyme used for the synthesis of chiral amines.
Uniqueness: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile stands out due to its unique naphthalene structure and specific stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C13H13N3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
8-amino-6-[(1R)-1-aminoethyl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-8(15)11-5-10-3-2-9(7-14)4-12(10)13(16)6-11/h2-6,8H,15-16H2,1H3/t8-/m1/s1 |
Clave InChI |
CINDGSIGFYYPRS-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
SMILES canónico |
CC(C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)

![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)






![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)
